N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide
Overview
Description
N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide, also known as INCB28060, is a small molecule inhibitor of the enzyme IDO1. IDO1 is an enzyme that plays a crucial role in the immune system by regulating the balance between immune activation and tolerance. INCB28060 has been studied extensively for its potential as a therapeutic agent in the treatment of cancer and other immune-related diseases.
Mechanism of Action
N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide works by inhibiting the activity of IDO1, an enzyme that plays a crucial role in regulating the balance between immune activation and tolerance. IDO1 is upregulated in many types of cancer, and its activity has been shown to promote tumor growth and suppress the immune response. By inhibiting IDO1, N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has the potential to enhance the anti-tumor immune response and improve the efficacy of other cancer treatments.
Biochemical and Physiological Effects:
N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been shown to inhibit IDO1 activity in vitro and in vivo, leading to increased immune activation and enhanced anti-tumor immune response. In preclinical studies, N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been shown to inhibit tumor growth and improve survival in mouse models of cancer. Additionally, N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide is its specificity for IDO1, which makes it a useful tool for studying the role of IDO1 in the immune system and in cancer. However, one limitation of N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide is its relatively low potency, which may limit its efficacy as a therapeutic agent in some settings.
Future Directions
There are several potential future directions for research on N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide. One area of interest is the development of more potent IDO1 inhibitors with improved efficacy as therapeutic agents. Additionally, there is interest in exploring the potential of IDO1 inhibitors in combination with other cancer treatments, such as immune checkpoint inhibitors. Finally, there is ongoing research on the role of IDO1 in other immune-related diseases, such as autoimmune disorders and infectious diseases, which may lead to new therapeutic applications for IDO1 inhibitors like N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide.
Scientific Research Applications
N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been studied extensively for its potential as a therapeutic agent in the treatment of cancer and other immune-related diseases. IDO1 is overexpressed in many types of cancer, and its activity has been shown to promote tumor growth and suppress the immune response. By inhibiting IDO1, N-[1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has the potential to enhance the anti-tumor immune response and improve the efficacy of other cancer treatments.
properties
IUPAC Name |
N-[(E)-1-(3-nitrophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13(2)20-19(24)17(21-18(23)15-8-4-3-5-9-15)12-14-7-6-10-16(11-14)22(25)26/h3-13H,1-2H3,(H,20,24)(H,21,23)/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACVFWKBAJGTAT-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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